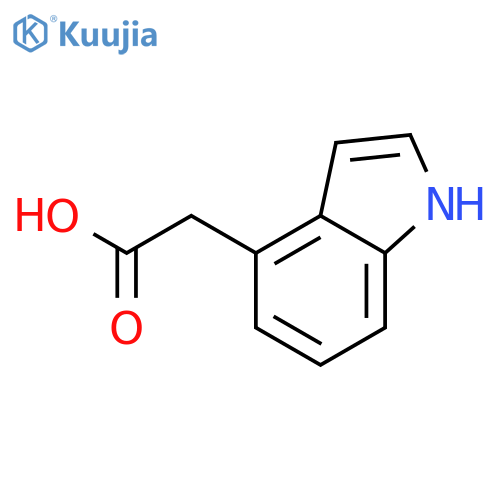Cas no 16176-74-2 (2-(1H-Indol-4-YL)acetic acid)

2-(1H-Indol-4-YL)acetic acid structure
商品名:2-(1H-Indol-4-YL)acetic acid
CAS番号:16176-74-2
MF:C10H9NO2
メガワット:175.183962583542
MDL:MFCD09837549
CID:1040966
PubChem ID:12553829
2-(1H-Indol-4-YL)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1H-Indol-4-yl)acetic acid
- 1H-Indole-4-acetic acid
- 1H-indol-4-acetic acid
- 1H-Indole-4acetic acid
- indol-4-yl-acetic acid
- Indol-4-yl-essigsaeure
- indole-4-acetic acid
- 4-indole-acetic acid
- 1H-Indol-4-ylacetic acid
- (1H-Indol-4-yl)acetic acid
- AM86094
- AB1010328
- Z4242
- ST24027441
- 2-(1H-Indol-4-YL)acetic acid
-
- MDL: MFCD09837549
- インチ: 1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13)
- InChIKey: XYJNAOLVFGLFTJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2[H])=O
計算された属性
- せいみつぶんしりょう: 175.06300
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- トポロジー分子極性表面積: 53.1
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 207-208 ºC (ethanol benzene )
- ふってん: 415℃ at 760 mmHg
- ようかいど: 微溶性(3.5 g/l)(25ºC)、
- PSA: 53.09000
- LogP: 1.79500
2-(1H-Indol-4-YL)acetic acid セキュリティ情報
2-(1H-Indol-4-YL)acetic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1H-Indol-4-YL)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D753612-1g |
1H-Indole-4-acetic acid |
16176-74-2 | 97% | 1g |
$150 | 2024-06-07 | |
| eNovation Chemicals LLC | Y0980744-5g |
2-(1H-Indol-4-yl)acetic acid |
16176-74-2 | 95% | 5g |
$950 | 2023-09-02 | |
| TRC | I628013-100mg |
2-(1H-Indol-4-yl)acetic acid |
16176-74-2 | 100mg |
$144.00 | 2023-05-18 | ||
| Chemenu | CM129019-1g |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H67290-5g |
2-(1H-Indol-4-yl)acetic acid |
16176-74-2 | 98% | 5g |
¥2754.0 | 2023-09-07 | |
| Alichem | A199003794-250mg |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 98% | 250mg |
$680.00 | 2022-04-02 | |
| Chemenu | CM129019-250mg |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Apollo Scientific | OR305636-1g |
1H-Indol-4-ylacetic acid |
16176-74-2 | 98% | 1g |
£130.00 | 2025-02-20 | |
| Enamine | EN300-132671-0.05g |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 0.05g |
$1091.0 | 2023-02-15 | ||
| Alichem | A199003794-1g |
2-(1H-indol-4-yl)acetic acid |
16176-74-2 | 98% | 1g |
$1,836.65 | 2022-04-02 |
2-(1H-Indol-4-YL)acetic acid 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
16176-74-2 (2-(1H-Indol-4-YL)acetic acid) 関連製品
- 52531-22-3(2-(4-methyl-1H-indol-3-yl)acetic acid)
- 39689-58-2(2-(1H-Indol-6-yl)acetic acid)
- 87-51-4(3-Indoleacetic acid)
- 24420-86-8(Indole-3-Acetic-d2 Acid)
- 5622-34-4(2-(Quinolin-6-YL)acetic acid)
- 52531-12-1(5-Ethylindole-3-acetic Acid)
- 109922-57-8(2-(Quinolin-4-yl)acetic acid)
- 76937-78-5(3-Indoleacetic acid-d)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16176-74-2)2-(1H-Indol-4-YL)acetic acid

清らかである:99%
はかる:5g
価格 ($):427.0
atkchemica
(CAS:16176-74-2)2-(1H-Indol-4-YL)acetic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ